molecular formula C16H18O3S B15019557 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one

Cat. No.: B15019557
M. Wt: 290.4 g/mol
InChI Key: PIRIGGVEFQHHDW-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one is an organic compound that features a furan ring, a hydroxyethyl sulfanyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(furan-2-yl)propan-1-one with 2-hydroxyethyl thiol in the presence of a base to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as biocatalysis, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The hydroxyethyl sulfanyl group can form hydrogen bonds or interact with thiol groups in proteins, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-methylphenyl)propan-1-one is unique due to the presence of both the hydroxyethyl sulfanyl group and the furan ring, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C16H18O3S/c1-12-4-6-13(7-5-12)16(20-10-8-17)11-14(18)15-3-2-9-19-15/h2-7,9,16-17H,8,10-11H2,1H3

InChI Key

PIRIGGVEFQHHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=CO2)SCCO

Origin of Product

United States

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